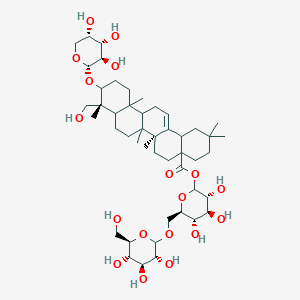

Akebia saponin D

Description

Structure

2D Structure

Properties

Molecular Formula |

C47H76O18 |

|---|---|

Molecular Weight |

929.1 g/mol |

IUPAC Name |

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,9R)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23?,24-,25+,26+,27?,28?,29?,30-,31+,32+,33-,34-,35+,36+,37+,38?,39-,40?,43?,44-,45+,46?,47?/m0/s1 |

InChI Key |

CCRXMHCQWYVXTE-VKJQVCSQSA-N |

Isomeric SMILES |

C[C@@]12CCC3(CCC(CC3C1=CCC4C2(CCC5C4(CCC([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)(C)C)C(=O)OC7[C@@H]([C@H]([C@@H]([C@H](O7)COC8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Akebia Saponin D from Dipsacus asper: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akebia saponin D (ASD), a triterpenoid saponin first isolated from the roots of Dipsacus asper Wall., has emerged as a compound of significant interest in the pharmaceutical and nutraceutical industries.[1] Also known as asperosaponin VI, ASD has been identified as a key bioactive constituent responsible for many of the therapeutic effects attributed to this traditional medicinal plant.[2] This technical guide provides a comprehensive overview of the discovery, isolation, and structural characterization of this compound. It details both laboratory-scale and industrial-scale isolation protocols, presents quantitative data in structured tables, and visualizes experimental workflows and associated signaling pathways using the DOT language for Graphviz. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development who are working with or exploring the potential of this compound.

Discovery and Structural Elucidation

The first documented isolation of this compound from the roots of Dipsacus asper Wall. was reported in the early 1990s.[1] In a 1991 study focused on the chemical constituents of the plant, this compound was identified among other compounds.[1] Later research in 2012 further elaborated on the chemical constituents of Dipsacus asper, where column chromatography on silica gel and RP-C18 were utilized for the isolation and purification of various compounds, including this compound.[3] The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), in conjunction with chemical methods.[4]

Experimental Protocols

Laboratory-Scale Isolation from Dipsacus asper

While the seminal paper on the discovery of this compound does not provide an exhaustive step-by-step protocol, a general laboratory-scale isolation procedure for saponins from Dipsacus asper can be constructed based on common phytochemical practices and information from related studies.[3][4]

Protocol:

-

Plant Material Preparation:

-

Obtain dried roots of Dipsacus asper.

-

Grind the dried roots into a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

Macerate or reflux the powdered plant material with 70% (v/v) ethanol.[4] The ratio of plant material to solvent is typically 1:10 (w/v).

-

Perform the extraction for a sufficient duration (e.g., 2-3 hours for reflux, 24-48 hours for maceration) to ensure exhaustive extraction.

-

Repeat the extraction process 2-3 times with fresh solvent.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol.

-

The saponin-rich fraction is typically found in the n-butanol layer.

-

Collect the n-butanol fraction and evaporate the solvent to dryness.

-

-

Chromatographic Purification:

-

Subject the n-butanol fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform-methanol or a similar solvent system.

-

Monitor the fractions using Thin Layer Chromatography (TLC), spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating) to visualize the saponins.

-

Combine fractions containing this compound based on their TLC profiles.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile and water.[4]

-

-

Final Purification and Characterization:

-

Recrystallize the purified this compound from a suitable solvent to obtain a pure crystalline compound.

-

Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, MS) and by comparing the data with published values.

-

Industrial-Scale Isolation using Macroporous Resin

An efficient and scalable method for the preparation of this compound from Dipsacus asper has been developed using a two-step macroporous resin column separation process.

Protocol:

-

Crude Extract Preparation:

-

Extract the powdered roots of Dipsacus asper with an appropriate solvent (e.g., ethanol-water mixture).

-

Concentrate the extract to a suitable volume.

-

-

First Step Macroporous Resin Chromatography:

-

Select a suitable macroporous resin (e.g., HPD-722).

-

Load the crude extract onto the equilibrated resin column.

-

Wash the column with deionized water to remove impurities.

-

Elute the column with a stepwise gradient of ethanol in water.

-

Collect the fractions containing this compound.

-

-

Second Step Macroporous Resin Chromatography:

-

Pool the this compound-rich fractions from the first step and concentrate.

-

Select a second, different macroporous resin (e.g., ADS-7) for further purification.

-

Load the concentrated fraction onto the second equilibrated resin column.

-

Wash the column with deionized water.

-

Elute with an appropriate concentration of ethanol to obtain highly purified this compound.

-

-

Final Processing:

-

Concentrate the final eluate and dry under vacuum to yield this compound with high purity.

-

Quantitative Data

The following tables summarize key quantitative data related to the analysis and isolation of this compound from Dipsacus asper.

| Parameter | Value | Reference |

| Purity after Industrial Isolation | ||

| Purity after HPD-722 resin step | 59.41% | |

| Final Purity after ADS-7 resin step | 95.05% | |

| Content Variation in Dipsacus asper Roots | ||

| Content Range in different Chinese provinces | 0.77% - 14.31% | [7] |

| Higher content observed in | Yunnan and Sichuan provinces | [7] |

| Lower content observed in | Hubei and Guizhou provinces | [7] |

Table 1: Purity and Content of this compound.

Visualizations

Experimental Workflows

Caption: Laboratory-Scale Isolation Workflow for this compound.

Caption: Industrial-Scale Isolation Workflow for this compound.

Signaling Pathways

Recent research has elucidated several signaling pathways through which this compound exerts its pharmacological effects.

Caption: this compound and the IGF1R/AMPK Signaling Pathway.[8]

Caption: Anti-inflammatory Mechanisms of this compound.[2]

Conclusion

This compound stands as a testament to the rich chemical diversity found in traditional medicinal plants. Its journey from discovery in Dipsacus asper to its large-scale industrial isolation highlights the advancements in natural product chemistry. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to build upon. Furthermore, the elucidation of its interactions with key signaling pathways opens up new avenues for targeted drug development. This technical guide serves as a comprehensive resource to facilitate further research and development of this compound as a potential therapeutic agent.

References

- 1. [Studies on the chemical constituents of Dipsacus asper Wall] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [Chemical constituents of Dipsacus asper] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Chemical constituents of Dipsacus asper] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass spectrometry analysis of saponins - Service / FS - Synthèse et Spectrométrie de Masse Organiques [web.umons.ac.be]

- 6. A mass spectrometry database for identification of saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Determination of saponins in Dipsaci Radix by HILIC-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound from Dipsacus asper wall. Ex C.B. Clarke ameliorates skeletal muscle insulin resistance through activation of IGF1R/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and properties of Akebia saponin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akebia saponin D (ASD), also known as Asperosaponin VI, is a prominent triterpenoid saponin isolated primarily from the rhizome of Dipsacus asper.[1][2] This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, and established biological activities. Detailed experimental protocols for its extraction, isolation, and for the evaluation of its pharmacological effects are provided. Furthermore, key signaling pathways modulated by ASD are elucidated through detailed diagrams, offering a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a triterpenoid saponin characterized by a hederagenin aglycone linked to a sugar moiety. Specifically, it is hederagenin with an alpha-L-arabinopyranosyl residue attached at the C-3 position through a glycosidic linkage and a 6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl residue at the C-28 position via an ester linkage.[3]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate[3] |

| Synonyms | Asperosaponin VI, ASD, 3-O-α-L-arabinopyranosyl hederagenin-28-β-D-glucopyranoside-(1→6)-β-D-glucopyranoside, Leiyemudanoside A, Tauroside St-G0-1[1] |

| CAS Number | 39524-08-8[1] |

| Molecular Formula | C₄₇H₇₆O₁₈[1] |

| SMILES String | CC1(C)CC[C@]2(C(O[C@@H]3O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]4O">C@H--INVALID-LINK----INVALID-LINK--[C@H]3O)=O)CC[C@@]5(C)[C@]6(C)CCC7--INVALID-LINK--(CO)--INVALID-LINK----INVALID-LINK--[C@H]8O">C@@HCC[C@]7(C)[C@@]6([H])CC=C5[C@]2([H])C1[1] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 929.10 g/mol | [1] |

| Appearance | White to beige powder | [1] |

| Melting Point | 234-235 °C | [3] |

| Optical Activity | [α]/D +13 to +18° (c = 0.5 in methanol) | [1] |

| Solubility | Water: 3 mg/mL (warmed) | [1] |

| DMSO: 100 mg/mL (107.63 mM) | [4] | |

| Ethanol: 40 mg/mL | [4] | |

| Storage Temperature | -20°C | [1] |

Biological and Pharmacological Properties

This compound has been reported to possess a wide range of pharmacological activities, making it a compound of significant interest for therapeutic applications.

Anti-inflammatory Activity

ASD demonstrates potent anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to significantly reduce the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1] This activity is mediated, in part, through the inhibition of the IL-6-STAT3-DNMT3b axis and the activation of the Nrf2 signaling pathway.[1]

Neuroprotective Effects

ASD exhibits significant neuroprotective properties. It has been shown to protect PC12 cells from amyloid-beta (Aβ)-induced cytotoxicity, suggesting its potential in the management of Alzheimer's disease.[5] Furthermore, ASD has been found to attenuate cognitive deficits and neuroinflammatory responses in animal models of Alzheimer's disease.[6] The neuroprotective mechanism involves the modulation of pathways such as the Akt/NF-κB and MAPK signaling pathways.[6][7]

Anti-tumor Activity

ASD has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. Studies have shown its efficacy against human acute leukemia (U937) and human acute promyelocytic leukemia (HL-60) cells.[8] The proposed mechanism involves the downregulation of Bcl-2, upregulation of p53, and an increase in nitric oxide content.[8]

Other Pharmacological Activities

Beyond the aforementioned properties, this compound has been reported to have a variety of other therapeutic effects, including:

-

Cardioprotective effects

-

Anti-osteoporotic activity [1]

-

Hepatoprotective effects [1]

-

Modulation of brown adipose tissue thermogenesis [2]

Experimental Protocols

Extraction and Isolation of this compound from Dipsacus asper

This protocol describes an industrial-scale method for the preparation of this compound using a two-step macroporous resin column separation.[9]

Materials and Reagents:

-

Dried roots of Dipsacus asper

-

Ethanol (analytical grade)

-

Macroporous absorption resins: HPD-722 and ADS-7

-

Distilled water

-

Acetonitrile (HPLC grade)

Procedure:

-

Extraction: The dried roots of Dipsacus asper are extracted with an appropriate volume of ethanol. The resulting extract is then concentrated to obtain a crude extract.

-

First Step Purification (HPD-722 Resin):

-

The crude extract is loaded onto a column packed with HPD-722 macroporous resin.

-

The column is washed sequentially with 6 bed volumes (BV) of distilled water and 6 BV of 30% ethanol to remove impurities.

-

This compound is then eluted with 6 BV of 50% ethanol.

-

The eluate is collected and concentrated.

-

-

Second Step Purification (ADS-7 Resin):

-

The concentrated eluate from the first step is loaded onto a column packed with ADS-7 resin.

-

The column is washed with 6 BV of 30% ethanol.

-

The final purified this compound is eluted with 6 BV of 50% ethanol.

-

The final product is concentrated and dried. The purity of the final product can be assessed by HPLC.[9]

-

HPLC Analysis of this compound

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Kromasil ODS column.

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (30:70, v/v)

-

Detection Wavelength: 212 nm

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

Procedure:

-

Standard Preparation: A standard stock solution of this compound is prepared in methanol. A series of working standards are prepared by diluting the stock solution with the mobile phase.

-

Sample Preparation: The sample containing this compound is dissolved in methanol and diluted with the mobile phase.

-

Injection and Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system. The peak area of this compound is recorded.

-

Quantification: The concentration of this compound in the sample is calculated based on the calibration curve generated from the standard solutions.

In Vitro Anti-inflammatory Activity Assay (RAW 264.7 cells)

Materials and Reagents:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent for Nitric Oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: After pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent according to the manufacturer's instructions.

-

TNF-α and IL-6: The levels of TNF-α and IL-6 in the culture supernatant are quantified using specific ELISA kits according to the manufacturer's protocols.

-

Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways.

Inhibition of the IL-6/STAT3/DNMT3b Inflammatory Pathway

In inflammatory conditions, the binding of IL-6 to its receptor (IL-6R) activates the JAK/STAT3 signaling pathway. This leads to the phosphorylation and nuclear translocation of STAT3, which in turn upregulates the expression of pro-inflammatory genes and DNA methyltransferase 3b (DNMT3b). This compound has been shown to inhibit the phosphorylation of STAT3, thereby downregulating the entire cascade and reducing the inflammatory response.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Targeting Ubiquitin Carboxyl‐Terminal Hydrolase 4 Promotes Peroxisome Proliferator‐Activated Receptor Gamma Deubiquitination and Activation of Brown Adipose Tissue Thermogenesis in Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits the Inflammatory Reaction by Inhibiting the IL-6-STAT3-DNMT3b Axis and Activating the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound ameliorated kidney injury and exerted anti-inflammatory and anti-apoptotic effects in diabetic nephropathy by activation of NRF2/HO-1 and inhibition of NF-KB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a saponin component from Dipsacus asper Wall, protects PC 12 cells against amyloid-beta induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound attenuates amyloid β-induced cognitive deficits and inflammatory response in rats: involvement of Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound attenuates ibotenic acid-induced cognitive deficits and pro-apoptotic response in rats: involvement of MAPK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Study on the mechanism of this compound for leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Inhibits the Inflammatory Reaction by Inhibiting the IL-6-STAT3-DNMT3b Axis and Activating the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioactive Constituents of Dipsacus asper Rhizome

For Researchers, Scientists, and Drug Development Professionals

The rhizome of Dipsacus asper, known in traditional Chinese medicine as "Xu Duan," has been utilized for centuries to treat a variety of ailments, including bone fractures, osteoporosis, and inflammatory diseases.[1] Modern phytochemical and pharmacological research has begun to unravel the scientific basis for these traditional uses, revealing a complex array of bioactive compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the key bioactive constituents of Dipsacus asper rhizome, their quantitative analysis, detailed experimental protocols for their study, and an exploration of the signaling pathways through which they exert their effects.

Core Bioactive Constituents

The primary bioactive compounds isolated from Dipsacus asper rhizome can be categorized into four main classes: triterpenoid saponins, iridoid glycosides, phenolic acids, and alkaloids.[1][2]

Triterpenoid Saponins

Triterpenoid saponins are considered the principal active ingredients in Dipsacus asper, with many compounds being derivatives of hederagenin and oleanolic acid.[2] These saponins have demonstrated a range of biological activities, including promoting bone formation, cytotoxicity against tumor cell lines, and neuroprotective effects.[3][4][5]

Iridoid Glycosides

Iridoid glycosides are another significant class of compounds found in Dipsacus asper. These monoterpenoid derivatives have been associated with neuroprotective, anti-inflammatory, and anti-osteoporotic activities.[6][7]

Phenolic Acids

Dipsacus asper rhizome contains a variety of phenolic acids, including caffeic acid and its derivatives like chlorogenic acid and dicaffeoylquinic acids.[8] These compounds are known for their potent antioxidant and anti-inflammatory properties.[8]

Alkaloids

While less abundant than saponins and iridoids, alkaloids have also been isolated from Dipsacus asper. These nitrogen-containing compounds contribute to the diverse pharmacological profile of the rhizome.[2]

Quantitative Analysis of Bioactive Constituents

The concentration of bioactive compounds in Dipsacus asper rhizome can vary depending on factors such as geographical origin and processing methods.[9][10] Modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) have been employed for the accurate quantification of these constituents.

Table 1: Quantitative Data for Triterpenoid Saponins in Dipsacus asper Rhizome

| Compound | Concentration Range (% w/w) | Analytical Method | Reference |

| Asperosaponin VI | 0.77 - 14.31% | HILIC-HPLC | [10] |

| Dipsacus saponin X | 0.39 - 3.19% | HILIC-HPLC | [10] |

| Dipsacus saponin XII | 0.41 - 1.49% | HILIC-HPLC | [10] |

| Akebia saponin D | Standardized to >2% in some pharmacopoeias | HPLC | [11] |

Table 2: Quantitative Data for Iridoid Glycosides and Phenolic Acids in Dipsacus asper Rhizome

| Compound | Concentration (mg/g) | Analytical Method | Reference |

| Chlorogenic acid | 4.46 | LC-PDA-MS/MS | [12] |

| Caffeic acid | 0.63 | LC-PDA-MS/MS | [12] |

| Loganic acid | Varies | UHPLC-MS/MS | [3] |

| Loganin | Varies | UHPLC-MS/MS | [3] |

| Sweroside | Varies | UHPLC-MS/MS | [3] |

| 3,5-dicaffeoylquinic acid | Varies | UHPLC-MS/MS | [3] |

| 4-caffeoylquinic acid | Varies | UHPLC-MS/MS | [3] |

Experimental Protocols

Extraction and Isolation of Bioactive Constituents

A general workflow for the extraction and isolation of bioactive compounds from Dipsacus asper rhizome is outlined below. This process typically involves solvent extraction followed by various chromatographic techniques to separate and purify the compounds of interest.

Detailed Methodologies:

-

Extraction: Powdered rhizome (e.g., 3 kg) is typically refluxed with a solvent such as 70% methanol (2 x 10 L).[13] The solvent is then removed under vacuum to yield a crude extract.[13]

-

Fractionation: The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their solubility.[14] Another approach involves using macroporous resin column chromatography (e.g., AB-8 resin) with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 40%, 50%, 80%) to enrich for different classes of compounds.[15]

-

Isolation: The resulting fractions are further purified using a combination of column chromatography techniques, including silica gel and octadecylsilyl (ODS) columns.[13] Final purification of individual compounds is often achieved using preparative High-Performance Liquid Chromatography (HPLC).[14]

Bioassay Protocols

1. Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of isolated compounds on cancer cell lines.[16]

-

Cell Seeding: Plate cells (e.g., L1210, HL-60, SK-OV-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[16]

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).[16]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[16]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16] Cell viability is calculated relative to untreated control cells.

2. Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)

This assay measures the ability of compounds to promote the differentiation of pre-osteoblastic cells into mature osteoblasts.[17]

-

Cell Culture: Culture osteoblastic cells (e.g., UMR-106 or MC3T3-E1) in a suitable medium.[18]

-

Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period (e.g., several days).[18]

-

Cell Lysis: Lyse the cells to release intracellular enzymes.

-

ALP Activity Measurement: Add a substrate for alkaline phosphatase (ALP), such as p-nitrophenyl phosphate (pNPP). The conversion of pNPP to p-nitrophenol by ALP results in a yellow color that can be quantified by measuring the absorbance at 405 nm.[4]

-

Data Normalization: ALP activity is typically normalized to the total protein content of the cell lysate.

3. Neuroprotective Effect Assay (PC12 Cell Model)

This assay evaluates the potential of compounds to protect neuronal cells from toxic insults.[6]

-

Cell Differentiation: Culture PC12 cells in the presence of Nerve Growth Factor (NGF) to induce differentiation into a neuron-like phenotype.[6]

-

Pre-treatment: Pre-treat the differentiated cells with the test compound for a specific duration.

-

Induction of Toxicity: Expose the cells to a neurotoxin, such as β-amyloid peptide (Aβ25-35), to induce cell death.[19]

-

Viability Assessment: Assess cell viability using the MTT assay as described above.[19] An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

Signaling Pathways

The bioactive constituents of Dipsacus asper rhizome exert their pharmacological effects by modulating various intracellular signaling pathways.

BMP-2/p38 and ERK1/2 Signaling Pathway in Osteoblast Differentiation

Asperosaponin VI, a major triterpenoid saponin, has been shown to promote osteoblast differentiation and bone formation by activating the Bone Morphogenetic Protein-2 (BMP-2) signaling pathway.[3]

Asperosaponin VI stimulates the synthesis of BMP-2, which in turn activates the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways, leading to the differentiation of osteoblasts and subsequent mineralization of the bone matrix.[3]

PI3K/Akt Signaling Pathway in Apoptosis

A water-soluble polysaccharide isolated from Dipsacus asperoides has been found to induce apoptosis in human osteosarcoma cells by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.

This polysaccharide down-regulates the expression of PI3K and the phosphorylation of Akt, leading to an increase in reactive oxygen species (ROS) production, mitochondrial dysfunction, and ultimately, apoptosis of the cancer cells.

Jasmonic Acid Signaling in Triterpenoid Saponin Biosynthesis

The biosynthesis of triterpenoid saponins, including asperosaponin VI, in Dipsacus asperoides is regulated by the jasmonic acid (JA) signaling pathway.

Treatment with methyl jasmonate (MeJA), a derivative of JA, upregulates the expression of key enzymes in the triterpenoid biosynthesis pathway, such as acetyl-CoA acetyltransferase (AACT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS), and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), leading to an increased accumulation of asperosaponin VI.

Conclusion

Dipsacus asper rhizome is a rich source of a diverse range of bioactive compounds with significant potential for the development of new therapeutic agents. The triterpenoid saponins, iridoid glycosides, and phenolic acids present in the rhizome have demonstrated promising activities in areas such as bone health, oncology, and neuroprotection. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of Dipsacus asper by offering insights into its chemical composition, methods for its study, and the molecular mechanisms underlying its bioactivities. Further research is warranted to fully elucidate the structure-activity relationships of these compounds and to optimize their extraction and purification for potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UHPLC-MS/MS quantification combined with chemometrics for the comparative analysis of different batches of raw and wine-processed Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drmillett.com [drmillett.com]

- 5. researchgate.net [researchgate.net]

- 6. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT (Assay protocol [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. [Comparisons on chemical constituents of crude and wine-processed Dipsacus asper by using UPLC-Q-TOF/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Determination of saponins in Dipsaci Radix by HILIC-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dipsacus and Scabiosa Species—The Source of Specialized Metabolites with High Biological Relevance: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A New Iridoid Glycoside from the Roots of Dipsacus asper - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. Comprehensive separation of iridoid glycosides and triterpenoid saponins from Dipsacus asper with salt-containing solvent by high-speed countercurrent chromatography coupled with recycling mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Triterpenoid saponins from Dipsacus asper and their activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Akebia Saponin D: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akebia saponin D (ASD), a triterpenoid saponin derived from the traditional Chinese medicine Dipsacus asper, has garnered significant scientific interest for its potent anti-inflammatory properties.[1] This technical guide provides an in-depth exploration of the molecular mechanisms through which ASD exerts its anti-inflammatory effects. The information presented herein is compiled from a comprehensive review of preclinical studies, offering a valuable resource for researchers and professionals in the field of inflammation and drug discovery.

Core Anti-Inflammatory Mechanisms

ASD's anti-inflammatory activity is multifaceted, involving the modulation of several key signaling pathways and cellular processes. The primary mechanisms identified include the inhibition of pro-inflammatory mediators, suppression of critical inflammatory signaling cascades, and the activation of protective cellular pathways.

Inhibition of Pro-inflammatory Mediators

ASD has been shown to significantly reduce the production of key mediators that drive the inflammatory response. In various experimental models, including lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, ASD effectively inhibits the synthesis and release of:

-

Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammation and tissue damage.[1][2]

-

Prostaglandin E2 (PGE2): A lipid mediator that promotes inflammation, pain, and fever.[2]

-

Pro-inflammatory Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central to the inflammatory cascade.[2][3]

Modulation of Key Signaling Pathways

ASD's ability to suppress inflammation is rooted in its capacity to interfere with the activation of several critical intracellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes. ASD has been demonstrated to inhibit the NF-κB pathway.[4][5] This inhibition is achieved by preventing the phosphorylation of key upstream kinases, which in turn blocks the activation and nuclear translocation of NF-κB.[5]

A key mechanism of ASD involves the inhibition of the Interleukin-6 (IL-6) activated Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[2][3][6] ASD downregulates the phosphorylation of STAT3, a critical step for its activation.[3] This, in turn, leads to the reduced expression of DNA methyltransferase 3b (DNMT3b), an enzyme implicated in inflammation-associated epigenetic changes.[2][3]

In addition to suppressing pro-inflammatory pathways, ASD also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][4][7] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). By activating the Nrf2/HO-1 axis, ASD enhances the cellular antioxidant defense system, thereby mitigating oxidative stress, a key contributor to inflammation.[2][4][7]

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in various cellular processes, including inflammation and cell survival. Studies have shown that ASD can activate the PI3K/Akt pathway, which may contribute to its neuroprotective and anti-inflammatory effects in the context of neuroinflammation.[8][9]

AMP-activated protein kinase (AMPK) is a crucial energy sensor that also plays a role in regulating inflammation. ASD has been found to activate AMPK, leading to the suppression of inflammatory responses in models of allergic airway inflammation.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies, illustrating the dose-dependent effects of this compound on various inflammatory markers.

Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-stimulated RAW264.7 Macrophages

| Parameter | Concentration of ASD | Result | Reference |

| NO Production | 5, 10, 20 µM | Significant reduction in a dose-dependent manner | [2] |

| PGE2 Production | 5, 10, 20 µM | Significant reduction in a dose-dependent manner | [2] |

| TNF-α (protein) | 5, 10, 20 µM | Significant inhibition | [2] |

| IL-6 (protein) | 5, 10, 20 µM | Significant inhibition | [2] |

| iNOS (protein) | 5, 10, 20 µM | Dose-dependent reduction | [2] |

| DNMT3b (protein) | 5, 10, 20 µM | Dose-dependent reduction | [2] |

| p-STAT3 (protein) | 5, 10, 20 µM | Dose-dependent inhibition of phosphorylation | [3] |

| HO-1 (protein) | 5, 10, 20 µM | Upregulation | [2] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Dosage of ASD | Parameter | Result | Reference |

| Carrageenan-induced paw edema in rats | 25, 50, 100 mg/kg | Paw volume | Dose-dependent reduction in edema | [1] |

| Xylene-induced ear swelling in mice | 25, 50, 100 mg/kg | Ear swelling | Dose-dependent inhibition | [1] |

| Acetic acid-induced vascular permeability in mice | 25, 50, 100 mg/kg | Evans blue leakage | Dose-dependent decrease | [1] |

| OVA-induced allergic airway inflammation in mice | 150, 300 mg/kg | Inflammatory cell infiltration in BALF | Attenuated infiltration of eosinophils, neutrophils, monocytes, and lymphocytes | [10][11] |

| OVA-induced allergic airway inflammation in mice | 150, 300 mg/kg | TNF-α, IL-6, IL-4, IL-13 in BALF | Attenuated production | [10][11] |

| LPS-induced chronic neuroinflammation in mice | 10, 50, 100 mg/kg | IL-1β in hippocampus | 100 mg/kg dose reversed the increase | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's anti-inflammatory effects.

In Vitro LPS-Induced Inflammation in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours.

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 18-24 hours).

-

Measurement of Inflammatory Mediators:

-

NO Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

PGE2 and Cytokine Levels (TNF-α, IL-6): Levels in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Western Blot Analysis:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, DNMT3b, p-STAT3, STAT3, Nrf2, HO-1, β-actin).

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from cells and reverse-transcribed into cDNA.

-

qRT-PCR is performed using specific primers for target genes (e.g., iNOS, DNMT3b, TNF-α, IL-6) and a housekeeping gene (e.g., β-actin) for normalization.

-

In Vivo Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Sprague-Dawley rats are used.

-

Treatment: this compound (e.g., 25, 50, 100 mg/kg) or a vehicle control is administered orally or intraperitoneally. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.

-

Induction of Edema: Thirty minutes to one hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.[12][13]

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The increase in paw volume compared to the pre-injection volume is calculated as the edema volume.[12]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound's multifaceted anti-inflammatory mechanism.

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Caption: Workflow for in vivo anti-inflammatory activity assessment.

Conclusion

This compound exhibits robust anti-inflammatory properties through a complex and interconnected network of molecular mechanisms. Its ability to concurrently inhibit multiple pro-inflammatory signaling pathways, including NF-κB and IL-6/STAT3, while activating the protective Nrf2 antioxidant response, underscores its potential as a promising therapeutic agent for the treatment of inflammatory diseases. The comprehensive data and detailed experimental protocols presented in this guide provide a solid foundation for future research and development efforts aimed at harnessing the full therapeutic potential of this natural compound.

References

- 1. Anti-nociceptive and anti-inflammatory potentials of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibits the Inflammatory Reaction by Inhibiting the IL-6-STAT3-DNMT3b Axis and Activating the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound ameliorated kidney injury and exerted anti-inflammatory and anti-apoptotic effects in diabetic nephropathy by activation of NRF2/HO-1 and inhibition of NF-KB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound attenuates amyloid β-induced cognitive deficits and inflammatory response in rats: involvement of Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Inhibits the Inflammatory Reaction by Inhibiting the IL-6-STAT3-DNMT3b Axis and Activating the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound suppresses inflammation in chondrocytes via the NRF2/HO-1/NF-κB axis and ameliorates osteoarthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound protects hippocampal neurogenesis from microglia-mediated inflammation and ameliorates depressive-like behaviors and cognitive impairment in mice through the PI3K-Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound protects hippocampal neurogenesis from microglia-mediated inflammation and ameliorates depressive-like behaviors and cognitive impairment in mice through the PI3K-Akt pathway [frontiersin.org]

- 10. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]

- 11. This compound attenuates allergic airway inflammation through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of Akebia Saponin D on Brain Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akebia saponin D (ASD), a triterpenoid saponin extracted from the traditional Chinese medicine Dipsacus asper Wall, has emerged as a promising neuroprotective agent. Extensive research, both in vitro and in vivo, has demonstrated its multifaceted capabilities in safeguarding brain cells against various insults implicated in neurodegenerative diseases and injury. This technical guide provides an in-depth review of the molecular mechanisms underlying ASD's neuroprotective effects, summarizes key quantitative data from pertinent studies, details common experimental protocols, and visualizes the critical signaling pathways involved. ASD exerts its effects through a combination of anti-inflammatory, anti-apoptotic, and anti-oxidative stress mechanisms. It notably modulates microglia-mediated neuroinflammation, promotes hippocampal neurogenesis, and mitigates amyloid-beta (Aβ)-induced neurotoxicity. The primary signaling pathways implicated in its action include the PI3K/Akt, PPAR-γ, and Nrf2/HO-1 pathways. This document serves as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

Neurodegenerative diseases such as Alzheimer's disease (AD), along with cognitive impairments resulting from neuroinflammation and ischemic events, represent a significant global health challenge. The complex pathophysiology of these conditions, often involving inflammation, oxidative stress, and apoptosis, necessitates the development of therapeutic agents with pleiotropic effects. This compound (ASD), a major bioactive compound isolated from the rhizome of Dipsacus asper, has garnered considerable attention for its potent neuroprotective properties.[1][2] Traditionally used for its anti-inflammatory and anti-osteoporotic benefits, recent studies have illuminated its ability to cross the blood-brain barrier and exert protective effects on neural cells.[1][3] This guide synthesizes the current scientific understanding of ASD's mechanisms of action on brain cells, providing a technical foundation for further research and development.

Core Neuroprotective Mechanisms of this compound

ASD's neuroprotective capacity stems from its ability to influence multiple cellular processes and signaling pathways that are dysregulated in neurological disorders.

Anti-inflammatory and Immunomodulatory Effects

Chronic neuroinflammation, primarily driven by hyperactivated microglia, is a key contributor to neuronal damage and inhibited neurogenesis.[3][4] ASD has been shown to effectively counter these processes.

-

Microglia Modulation: ASD can reprogram pro-inflammatory microglia into a pro-neurogenic phenotype.[1] In models of neuroinflammation induced by lipopolysaccharide (LPS), ASD treatment promotes an anti-inflammatory microglial state.[1]

-

Inhibition of Pro-inflammatory Mediators: ASD significantly reduces the production and expression of pro-inflammatory cytokines and enzymes, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and cyclooxygenase 2 (COX-2).[5][6]

-

Signaling Pathway Regulation: The anti-inflammatory effects of ASD are mediated through several key pathways. It activates the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway, which is critical for reprogramming microglia.[1] Furthermore, ASD activates the Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway, which is crucial for neuronal survival and neurogenesis in inflammatory environments.[4][7] It also inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9]

Promotion of Hippocampal Neurogenesis

ASD actively supports the generation of new neurons, a process vital for learning, memory, and mood regulation, which is often impaired by neuroinflammation.

-

NSPC Proliferation and Differentiation: ASD stimulates the proliferation, survival, and neuronal differentiation of neural stem/precursor cells (NSPCs), even in the presence of microglia-mediated inflammation.[3][4]

-

Role of PI3K/Akt Pathway: The pro-neurogenic effects of ASD are strongly linked to its ability to activate the PI3K/Akt signaling cascade in NSPCs.[4][7] This activation promotes cell survival and differentiation into neurons while suppressing differentiation into astrocytes.[3] The effects of ASD can be blocked by PI3K-Akt inhibitors like LY294002.[3][4]

-

Upregulation of Neurotrophic Factors: ASD treatment has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a key molecule that supports neurogenesis and synaptic function.[1]

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a central feature of neuronal loss in neurodegenerative diseases. ASD protects neurons by directly interfering with the apoptotic machinery.

-

Regulation of Bcl-2 Family Proteins: A key mechanism of ASD's anti-apoptotic effect is its ability to modulate the expression of the Bcl-2 family of proteins. It increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax, thereby significantly increasing the Bcl-2/Bax ratio.[10][11]

-

Inhibition of Caspases: ASD diminishes the expression and activity of executioner caspases, such as Caspase-3, which are responsible for the final stages of apoptosis.[11]

-

Involvement of p53: In some cell models, the apoptosis-inducing activity of ASD has been linked to the expression of the p53 gene, suggesting a context-dependent role.[12][13]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defenses, causes significant damage to brain cells.[6][14] ASD bolsters the brain's antioxidant capacity.

-

Nrf2/HO-1 Pathway Activation: ASD is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][15][16] Upon activation, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1).[16][17]

-

Reduction of ROS: By activating this pathway, ASD effectively reduces the generation of intracellular ROS.[11]

-

Enhancement of Antioxidant Enzymes: ASD treatment increases the expression and activity of key antioxidant enzymes such as glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT).[11]

Amelioration of Alzheimer's Disease (AD) Pathology

ASD has shown significant therapeutic potential in models of Alzheimer's disease by targeting the production and clearance of amyloid-beta (Aβ) peptides.[2]

-

Reduced Aβ Production: ASD treatment down-regulates the expression of beta-secretase (BACE) and Presenilin 2, key enzymes in the amyloidogenic pathway that produces Aβ.[2]

-

Enhanced Aβ Clearance: It increases the expression of enzymes and receptors involved in Aβ degradation and transport, such as TACE (TNF-α converting enzyme), insulin-degrading enzyme (IDE), and low-density lipoprotein receptor-related protein-1 (LRP-1).[2][18] This dual action leads to a reduction in the accumulation of Aβ1-40 and Aβ1-42 in the hippocampus.[2]

-

Cognitive Improvement: In animal models, ASD administration significantly ameliorates Aβ-induced spatial learning and memory impairments.[2]

Quantitative Data Summary

The following tables summarize quantitative findings from key in vitro and in vivo studies on this compound.

Table 1: Summary of Key In Vitro Experimental Findings

| Model System | Insult/Condition | ASD Concentration(s) | Key Quantitative Results | Reference |

| Neural Stem/Precursor Cells (NSPCs) | LPS-Microglia Conditioned Medium | 10, 50, 100 µM | Increased NSPC proliferation, survival, and neuronal differentiation; Increased levels of PI3K and pAkt. | [3][4] |

| Primary Microglia | Lipopolysaccharide (LPS) | Not specified | Shifted microglia from a pro-inflammatory to a pro-neurogenic phenotype; Increased secretion of BDNF. | [1] |

| BRL (Buffalo Rat Liver) Cells | Rotenone (2 mM) | Not specified | Increased Bcl-2/Bax ratio from 0.59-fold (rotenone) to 0.81, 1.26, and 2.05-fold with ASD treatment. | [10] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Significantly reduced production of nitric oxide (NO) and prostaglandin E2 (PGE2); Inhibited iNOS and DNMT3b expression. | [5][15] |

| Endothelial Cells | Hydrogen Peroxide (H₂O₂) | 50, 100, 200 µM | Reduced ROS generation; Inhibited apoptosis; Increased Bcl-2, decreased Bax and Caspase-3 expression. | [11] |

| PC12 Cells | Amyloid-beta (Aβ₂₅₋₃₅) | Not specified | Antagonized Aβ₂₅₋₃₅-induced cytotoxicity, demonstrating neuroprotective capacity. | [19] |

Table 2: Summary of Key In Vivo Experimental Findings

| Animal Model | Insult/Condition | ASD Dosage(s) | Key Quantitative Results | Reference |

| Mice | Chronic LPS (0.25 mg/kg/d) | 10, 50, 100 mg/kg/d | Ameliorated depressive-like behaviors and cognitive impairment; Restored hippocampal neurogenesis; Increased PI3K and pAkt levels. | [3][4] |

| Rats | Aβ₁₋₄₂ Injection (ICV) | 30, 90, 270 mg/kg | Ameliorated spatial learning and memory deficits; Reduced hippocampal Aβ₁₋₄₂ and Aβ₁₋₄₀ levels; Down-regulated BACE and Presenilin 2. | [2] |

| Rats | Ibotenic Acid Injection | 90 mg/kg (p.o.) | Attenuated cognitive deficits; Regulated apoptosis-related proteins; Inhibited MAPK family phosphorylations. | [8] |

| ApoE⁻/⁻ Mice | High-Fat Diet | 50, 150, 450 mg/kg/d | Reduced atherosclerotic lesion size; Increased antioxidant enzymes (GSH, SOD, CAT); Reduced blood lipid levels. | [11] |

| Mice | Chronic Mild Stress (CMS) | Not specified | Promoted hippocampal neurogenesis; Upregulated BDNF in hippocampal microglia. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols derived from the literature.

In Vitro Model: Microglia-Mediated Neuroinflammation

This protocol is designed to assess the effect of ASD on NSPCs in an inflammatory environment created by activated microglia.[3][4]

-

Microglia Culture and Activation: Primary microglia are cultured in DMEM/F12 medium. To induce an inflammatory state, cells are treated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours. Control cells are treated with phosphate-buffered saline (PBS).

-

Preparation of Conditioned Medium (M-CM): After 24 hours of stimulation, the culture supernatant (conditioned medium) is collected from both LPS-treated (LPS-M-CM) and PBS-treated (PBS-M-CM) microglia. The medium is centrifuged to remove cell debris.

-

NSPC Culture and Treatment: Neurospheres derived from NSPCs are dissociated and plated. The cells are then treated with different concentrations of ASD (e.g., 0, 10, 50, 100 µM) in the presence of either LPS-M-CM or PBS-M-CM.

-

Assessment of Neurogenesis: After a set period (e.g., 72 hours), cell proliferation can be measured using a BrdU incorporation assay. Neuronal differentiation is assessed by immunofluorescence staining for markers like Doublecortin (DCX) for immature neurons and NeuN for mature neurons.

-

Biochemical Analysis: Cell lysates can be collected for Western blot analysis to quantify the protein levels of PI3K, Akt, phosphorylated Akt (pAkt), and other targets of interest.

In Vivo Model: Aβ-Induced Cognitive Impairment in Rats

This protocol evaluates the therapeutic potential of ASD in an animal model of Alzheimer's disease.[2]

-

Animal Model Creation: Adult male Sprague-Dawley rats are anesthetized. Aggregated Aβ₁₋₄₂ peptide is injected intracerebroventricularly (ICV) to induce AD-like pathology and cognitive deficits. Sham-operated control animals receive a vehicle injection.

-

Drug Administration: Following surgery, rats are randomly assigned to treatment groups. ASD is administered orally by gavage at various doses (e.g., 30, 90, 270 mg/kg) once daily for a sustained period (e.g., 30 days). A vehicle group and a positive control group (e.g., Donepezil) are included.

-

Behavioral Testing: Spatial learning and memory are assessed using the Morris Water Maze (MWM) test. This involves acquisition trials (learning the platform location) over several days, followed by a probe trial (platform removed) to assess memory retention.

-

Tissue Collection and Analysis: After behavioral testing, animals are euthanized, and brain tissue (specifically the hippocampus) is collected.

-

Biochemical and Histological Analysis:

-

ELISA: Hippocampal homogenates are used to measure the levels of Aβ₁₋₄₂ and Aβ₁₋₄₀.

-

Western Blot: Protein expression of Aβ generation-related enzymes (BACE, Presenilin 2), degradation enzymes (IDE), and transporters (LRP-1) is quantified.

-

Histology: Brain sections can be stained (e.g., with H&E or specific antibodies) to assess neuronal damage and Aβ plaque deposition.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental designs discussed.

Caption: ASD promotes neurogenesis via the PI3K/Akt pathway.

Caption: ASD mitigates oxidative stress via Nrf2/HO-1 activation.

Caption: ASD inhibits apoptosis by regulating Bcl-2/Bax and Caspase-3.

Caption: General experimental workflow for in vivo ASD studies.

Conclusion and Future Directions

This compound has unequivocally demonstrated significant neuroprotective effects across a range of cellular and animal models. Its therapeutic potential is rooted in its pleiotropic mechanism of action, simultaneously targeting neuroinflammation, apoptosis, oxidative stress, and impaired neurogenesis. The activation of pro-survival and antioxidant pathways such as PI3K/Akt and Nrf2/HO-1, coupled with the inhibition of inflammatory and apoptotic cascades, positions ASD as a compelling candidate for the development of novel treatments for neurodegenerative diseases and cognitive disorders.

Future research should focus on several key areas. Further elucidation of its downstream targets and potential interactions with other signaling pathways is warranted. Pharmacokinetic and pharmacodynamic studies are essential to optimize dosing and delivery strategies for clinical applications. Finally, long-term preclinical studies in more complex models of neurodegeneration, followed by well-designed clinical trials, will be the ultimate step in translating the promising preclinical evidence of this compound into a tangible therapeutic for human neurological conditions.

References

- 1. This compound acts via the PPAR‐gamma pathway to reprogramme a pro‐neurogenic microglia that can restore hippocampal neurogenesis in mice exposed to chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound protects hippocampal neurogenesis from microglia-mediated inflammation and ameliorates depressive-like behaviors and cognitive impairment in mice through the PI3K-Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound protects hippocampal neurogenesis from microglia-mediated inflammation and ameliorates depressive-like behaviors and cognitive impairment in mice through the PI3K-Akt pathway [frontiersin.org]

- 5. This compound Inhibits the Inflammatory Reaction by Inhibiting the IL-6-STAT3-DNMT3b Axis and Activating the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. This compound protects hippocampal neurogenesis from microglia-mediated inflammation and ameliorates depressive-like behaviors and cognitive impairment in mice through the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound attenuates ibotenic acid-induced cognitive deficits and pro-apoptotic response in rats: involvement of MAPK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits the formation of atherosclerosis in ApoE-/- mice by attenuating oxidative stress-induced apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptosis-inducing effect of this compound from the roots of Dipsacus asper Wall in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. This compound Inhibits the Inflammatory Reaction by Inhibiting the IL-6-STAT3-DNMT3b Axis and Activating the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. This compound suppresses inflammation in chondrocytes via the NRF2/HO-1/NF-κB axis and ameliorates osteoarthritis in mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 18. Treatment with this compound Ameliorates Aβ1–42-Induced Memory Impairment and Neurotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound, a saponin component from Dipsacus asper Wall, protects PC 12 cells against amyloid-beta induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Akebia Saponin D: A Technical Guide to its Role in Regulating Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akebia saponin D (ASD), a triterpenoid saponin isolated from the rhizome of Dipsacus asper, has emerged as a promising natural compound with significant therapeutic potential in the management of metabolic disorders.[1][2] This technical guide provides a comprehensive overview of the mechanisms by which ASD regulates key metabolic pathways. It details its effects on lipid and glucose metabolism, insulin resistance, and energy expenditure. This document synthesizes quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes the core signaling pathways modulated by ASD, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Metabolic syndrome, a cluster of conditions including hyperlipidemia, insulin resistance, obesity, and hypertension, represents a major global health challenge. This compound has demonstrated a range of pharmacological properties, including anti-inflammatory, anti-apoptotic, and hepatoprotective effects, that are relevant to combating metabolic diseases.[2][3] Preclinical evidence strongly suggests that ASD can ameliorate conditions such as hyperlipidemia, non-alcoholic fatty liver disease (NAFLD), and insulin resistance by modulating intricate metabolic and signaling networks.[1][2][3] This guide delves into the core mechanisms of action, presenting the current state of knowledge to facilitate further research and therapeutic development.

Regulation of Lipid Metabolism

ASD has a pronounced impact on lipid metabolism, primarily demonstrated through its ability to alleviate hyperlipidemia. In high-fat diet-induced animal models, oral administration of ASD has been shown to significantly reduce serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c), while increasing high-density lipoprotein cholesterol (HDL-c) levels.[1]

Quantitative Data on Lipid Profile Modulation

The following table summarizes the effects of ASD on serum lipid parameters in hyperlipidemic rats.

| Parameter | Model Group | ASD-Treated Group (90 mg/kg) | % Change | Reference |

| Total Cholesterol (TC) | Increased | Decreased | Significant Reduction | [1] |

| Triglycerides (TG) | Increased | Decreased | Significant Reduction | [1] |

| LDL-c | Increased | Decreased | Significant Reduction | [1] |

| HDL-c | Decreased | Increased | Significant Increase | [1] |

Experimental Protocol: Induction and Treatment of Hyperlipidemic Rats

A widely used protocol to study the effects of ASD on hyperlipidemia is as follows:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Acclimatization: Rats are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 60 ± 5% humidity, 12 h light/dark cycle).

-

Induction of Hyperlipidemia: A high-fat diet (HFD) consisting of 10% lard, 10% yolk powder, 2% cholesterol, 1% bile salt, and 77% standard chow is fed to the rats for 4 weeks to induce hyperlipidemia. A control group is fed a standard chow diet.

-

Treatment: After successful induction, the HFD-fed rats are divided into a model group and an ASD-treated group. ASD is suspended in a 0.5% CMC-Na solution and administered orally by gavage at a dosage of 90 mg/kg daily for 8 weeks. The model and chow diet groups receive an equal volume of the 0.5% CMC-Na solution.

-

Biochemical Analysis: At the end of the treatment period, blood samples are collected, and serum levels of TC, TG, LDL-c, and HDL-c are quantified using standard biochemical assays.[1]

Regulation of Glucose Metabolism and Insulin Sensitivity

ASD has been shown to improve glucose homeostasis and combat insulin resistance, key features of type 2 diabetes.[2] Studies have demonstrated that ASD can effectively reduce body weight and blood glucose levels in insulin-resistant mice.[2]

Activation of the IGF1R/AMPK Signaling Pathway

A primary mechanism through which ASD enhances glucose uptake and energy metabolism in skeletal muscle is by activating the Insulin-like Growth Factor 1 Receptor (IGF1R) and AMP-activated protein kinase (AMPK) signaling pathway.[2][4] Activation of AMPK, a central regulator of cellular energy homeostasis, promotes glucose uptake and fatty acid oxidation.

Experimental Protocol: In Vitro Insulin Resistance Model

The following protocol is used to investigate the effects of ASD on insulin resistance in a cell-based model:

-

Cell Line: C2C12 myoblasts are cultured and differentiated into myotubes.

-

Induction of Insulin Resistance: Differentiated myotubes are treated to induce insulin resistance.

-

ASD Treatment: The insulin-resistant C2C12 cells are then treated with varying concentrations of ASD to determine its effects.

-

Glucose Uptake Assay: Glucose uptake is measured to assess the reversal of insulin resistance.

-

Western Blot Analysis: Protein expression levels of key signaling molecules in the IGF1R/AMPK pathway are determined by Western blotting to elucidate the mechanism of action.[2]

Regulation of Energy Expenditure and Thermogenesis

Recent studies have highlighted the role of ASD in promoting energy expenditure through the activation of brown adipose tissue (BAT) thermogenesis, suggesting its potential as an anti-obesity agent.[5]

The USP4-PPARγ-UCP1 Signaling Axis

ASD enhances thermogenesis by targeting Ubiquitin Carboxyl-Terminal Hydrolase 4 (USP4).[5] By inhibiting USP4, ASD promotes the deubiquitination and subsequent activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Activated PPARγ then upregulates the transcription of Uncoupling Protein 1 (UCP1), a key mediator of thermogenesis in brown adipocytes.[5]

Experimental Protocol: Evaluation of Thermogenesis

The thermogenic effects of ASD can be evaluated using the following experimental workflow:

-

Animal Model: High-fat diet-induced obese mice are used.

-

ASD Administration: Mice are treated with ASD.

-

Metabolic Monitoring: Body weight, food intake, and energy expenditure are monitored.

-

Tissue Analysis: Brown adipose tissue is collected for analysis.

-

Immunoblotting: Western blot analysis is performed to measure the protein levels of UCP1, PPARγ, and USP4 in BAT.

-

Gene Expression Analysis: Quantitative PCR (qPCR) can be used to measure the mRNA expression of thermogenic genes.[5]

Pharmacokinetics and Metabolism of this compound

Understanding the pharmacokinetic profile of ASD is crucial for its development as a therapeutic agent. Studies in rats have shown that ASD has very low oral bioavailability (0.025%).[6][7][8] This is attributed to poor gastrointestinal permeability and extensive pre-absorption degradation and biotransformation by the gut microbiota.[6][8][9]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of ASD in rats.

| Administration Route | Dose | AUC₀₋t (h*µg/mL) | Oral Bioavailability (%) | Reference |

| Intravenous | 10 mg/kg | 19.05 ± 8.64 | - | [6][7][8] |

| Intragastric | 100 mg/kg | 0.047 ± 0.030 | 0.025 | [6][7][8] |

Metabolic Pathways

The primary metabolic transformations of ASD in vivo include deglycosylation, demethylation, dehydroxylation, decarbonylation, decarboxylation, hydroxylation, hydroxymethylation, hydroxyethylation, and hydrolysis.[6][7][9] The gut microbiota plays a significant role in the metabolism of ASD, hydrolyzing its glycosidic bonds to produce various metabolites.[9][10]

Experimental Protocol: Pharmacokinetic Study in Rats

The following protocol outlines a typical pharmacokinetic study of ASD:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Administration: One group of rats receives an intravenous (IV) injection of ASD (e.g., 10 mg/kg), while another group receives an intragastric (oral) administration (e.g., 100 mg/kg).

-

Sample Collection: Blood samples are collected at various time points after administration. Urine and feces may also be collected.

-

Sample Preparation: Plasma is separated from blood samples, and proteins are precipitated.

-

Quantification: The concentrations of ASD and its metabolites in the biological samples are determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters such as AUC, Cmax, Tmax, and bioavailability are calculated from the concentration-time data.[6][8][9]

Conclusion and Future Directions

This compound demonstrates significant potential as a multi-target therapeutic agent for the treatment of metabolic disorders. Its ability to favorably modulate lipid and glucose metabolism, enhance insulin sensitivity, and promote energy expenditure through the regulation of key signaling pathways, including IGF1R/AMPK and USP4-PPARγ-UCP1, underscores its therapeutic promise. However, the poor oral bioavailability of ASD presents a significant challenge for its clinical development. Future research should focus on the development of novel drug delivery systems to enhance its absorption and systemic exposure. Furthermore, the pharmacological activities of its various metabolites warrant further investigation, as they may contribute to the overall therapeutic effects observed after oral administration. A deeper understanding of the structure-activity relationships of ASD and its derivatives could also pave the way for the design of more potent and bioavailable analogues.

References

- 1. This compound Regulates the Metabolome and Intestinal Microbiota in High Fat Diet-Induced Hyperlipidemic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Dipsacus asper wall. Ex C.B. Clarke ameliorates skeletal muscle insulin resistance through activation of IGF1R/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Decreases Hepatic Steatosis through Autophagy Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Targeting Ubiquitin Carboxyl‐Terminal Hydrolase 4 Promotes Peroxisome Proliferator‐Activated Receptor Gamma Deubiquitination and Activation of Brown Adipose Tissue Thermogenesis in Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of this compound in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of this compound in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of this compound in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous quantification of this compound and its five metabolites in human intestinal bacteria using ultra-performance liquid chromatography triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Akebia Saponin D: A Technical Guide to its Anti-Cancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Akebia saponin D (ASD), a triterpenoid saponin isolated from the roots of Dipsacus asper Wall, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-osteoporosis effects.[1][2] Emerging evidence now points towards its considerable potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-cancer properties, focusing on its mechanisms of action, effects on key signaling pathways, and quantitative data from preclinical studies. Detailed experimental protocols and visual representations of molecular pathways are included to facilitate further research and development in this promising area of oncology.

Core Mechanisms of Anti-Cancer Action

This compound exerts its anti-tumor effects through several well-defined cellular mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting cell proliferation.

Induction of Apoptosis

Apoptosis is a critical pathway for eliminating cancerous cells. ASD has been shown to be a potent inducer of apoptosis in various cancer cell lines, particularly in human leukemia cells such as U937 and HL-60.[3][4] The pro-apoptotic mechanism of ASD is multifactorial and involves:

-

Modulation of Apoptosis-Related Proteins: ASD treatment leads to a significant upregulation of the pro-apoptotic protein Bax and the tumor suppressor protein p53.[3][5] Concurrently, it downregulates the expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to mitochondrial dysfunction and the activation of caspases.

-

Induction of DNA Fragmentation: A key feature of apoptosis is the cleavage of chromosomal DNA into smaller fragments. Treatment with ASD has been observed to increase the sub-G1 cell population, which is indicative of DNA fragmentation and apoptosis.[4][5]

-

Involvement of Nitric Oxide (NO): ASD enhances the production of nitric oxide (NO) in macrophage and leukemia cells.[3][5] NO can act as a signaling molecule in apoptosis, and its increased production is believed to contribute to the apoptosis-inducing activity of ASD.[4][5]

Inhibition of Cell Proliferation

ASD effectively inhibits the proliferation of cancer cells in a dose-dependent manner. Studies on U937 and HL-60 leukemia cells demonstrated that ASD could significantly inhibit their growth.[3][6] This anti-proliferative effect is closely linked to its ability to induce apoptosis and potentially to cause cell cycle arrest, a common mechanism for many anti-cancer saponins.[7]

Modulation of Key Signaling Pathways

The anti-cancer effects of this compound are orchestrated through its influence on several critical intracellular signaling pathways that govern cell survival, proliferation, and death.

The p53 Signaling Pathway

The tumor suppressor protein p53 plays a central role in preventing cancer formation. ASD has been shown to upregulate the expression of p53 in leukemia cells.[3] Activated p53 can trigger apoptosis by inducing the expression of pro-apoptotic genes like Bax. The activation of the p53 pathway is a key element in the apoptosis-inducing mechanism of ASD.[4][5]

Caption: ASD-induced apoptotic pathway via p53 and Bcl-2 family proteins.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis. Evidence suggests that ASD can suppress the phosphorylation of MAPK family proteins, which could be involved in its neuroprotective and potentially its anti-cancer effects.[8][9] In contrast, a related compound, Akebia saponin PA, was found to activate p38/JNK MAPKs, leading to apoptosis in gastric cancer cells, highlighting the nuanced roles of different saponins.[10] The inhibition of specific MAPK cascades by ASD may prevent cancer cells from proliferating and surviving.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a major signaling cascade that promotes cell survival and is often dysregulated in cancer. While some studies in non-cancer contexts show that ASD can activate the PI3K/Akt pathway, for instance in preserving hippocampal neurogenesis, its role in cancer is likely context-dependent.[11][12] Many anti-cancer agents work by inhibiting this pathway. Saponins, as a class, have been shown to downregulate PI3K/Akt signaling in various cancers.[7] Further research is needed to clarify the precise effects of ASD on the PI3K/Akt pathway in different tumor types.

Quantitative Data on Anti-Cancer Activity

The following table summarizes the available quantitative data on the cytotoxic and anti-proliferative effects of this compound against various cancer cell lines.

| Cell Line | Cancer Type | Assay | Concentration / IC50 | Effect | Reference |

| U937 | Human Monocytic Leukemia | MTT Assay | 50 µg/mL | Significant growth inhibition | [3] |

| HL-60 | Human Promyelocytic Leukemia | MTT Assay | 50 µg/mL | Significant growth inhibition | [3] |

| U937 | Human Monocytic Leukemia | N/A | Dose-dependent | Induction of apoptosis | [5] |